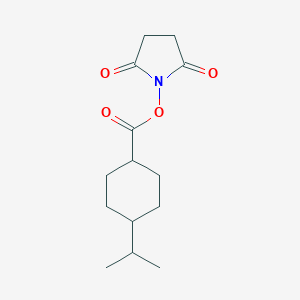

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate

描述

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to form stable amide bonds with primary amines, making it a valuable reagent in bioconjugation chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate typically involves the reaction of trans-4-Isopropylcyclohexanecarboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

化学反应分析

Types of Reactions

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate primarily undergoes substitution reactions, particularly nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, which are crucial in bioconjugation processes.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, organic solvents like DMSO and THF, and coupling agents such as DCC . The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation .

Major Products

科学研究应用

Synthesis and Mechanism

The synthesis of NHS-ICCA typically involves the reaction between trans-4-isopropylcyclohexanecarboxylic acid and NHS in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The mechanism proceeds through the formation of an NHS ester, which can then react with various amines to form stable conjugates.

Chemical Reaction:

Drug Development

NHS-ICCA is utilized in the synthesis of pharmaceutical compounds, particularly in developing antidiabetic agents such as nateglinide. Nateglinide is a hypoglycemic drug that acts by stimulating insulin secretion from pancreatic beta cells. The synthesis process often employs NHS-ICCA as an activated intermediate to form amide bonds with amino acids or peptides, enhancing drug efficacy and stability .

Bioconjugation Techniques

In bioconjugation, NHS-ICCA is used to label biomolecules, including proteins and antibodies. This labeling is crucial for developing diagnostic tools and therapeutics. The ability to conjugate NHS esters with amine-containing molecules allows researchers to create targeted delivery systems for drugs or imaging agents .

Case Study 1: Synthesis of Nateglinide

A study demonstrated an efficient synthesis route for nateglinide using NHS-ICCA as an intermediate. The process yielded high purity and efficiency, highlighting the importance of NHS esters in pharmaceutical applications. The resulting nateglinide exhibited significant hypoglycemic activity in animal models, confirming its potential as a therapeutic agent for type II diabetes .

Case Study 2: Antibody Labeling

Research involving the use of NHS-ICCA for antibody labeling illustrated its effectiveness in creating stable conjugates for immunoassays. The conjugation process improved the sensitivity and specificity of assays used to detect biomarkers in various diseases, showcasing its utility in clinical diagnostics .

Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Drug Development | Synthesis of antidiabetic drugs like nateglinide | Enhanced efficacy and stability |

| Bioconjugation | Labeling proteins and antibodies | Improved assay sensitivity and specificity |

| Diagnostic Tools | Development of targeted delivery systems | Accurate detection of biomarkers |

作用机制

The mechanism of action of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate involves the formation of a reactive ester intermediate that can react with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a coupling agent, which activates the carboxyl group of the trans-4-Isopropylcyclohexanecarboxylic acid. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for use in bioconjugation applications.

相似化合物的比较

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate can be compared with other similar compounds such as:

N-Hydroxysuccinimidyl acetate: This compound is also used in bioconjugation but has different reactivity and stability properties.

N-Hydroxysuccinimidyl benzoate: Another bioconjugation reagent with distinct chemical properties and applications.

生物活性

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate (NHS-IPC) is a reactive compound widely used in bioconjugation and protein labeling applications. This compound, characterized by its NHS ester group, is particularly effective in forming stable amide bonds with primary amines under physiological conditions. Its utility in various biological contexts stems from its ability to facilitate crosslinking and conjugation processes, making it an essential tool in protein chemistry and molecular biology.

- Chemical Formula : C₁₄H₂₁NO₄

- Molecular Weight : 265.33 g/mol

- CAS Number : 183997-00-4

Structure

The structural formula of NHS-IPC reveals the presence of a cyclic structure that contributes to its reactivity. The NHS group enhances the electrophilicity of the carboxylate, enabling efficient reactions with nucleophiles such as amines.

NHS-IPC primarily acts through its NHS ester moiety, which reacts with primary amines to form stable amide bonds. The reaction occurs optimally at a pH range of 7.2 to 9.0, where the NHS ester is sufficiently reactive while minimizing hydrolysis. The hydrolysis half-life varies significantly with pH and temperature; for instance, at pH 7.0 and 0°C, the half-life is approximately 4 to 5 hours, whereas it decreases to about 10 minutes at pH 8.6 and 4°C .

Applications in Research

- Protein Labeling : NHS-IPC is frequently employed for labeling proteins and peptides, allowing for the study of protein interactions and dynamics in biological systems.

- Crosslinking Studies : It serves as a crosslinker in various biochemical assays, facilitating the analysis of protein complexes and cellular structures.

- Therapeutic Development : The compound has been investigated for its potential in drug delivery systems, where it can be used to conjugate therapeutic agents to targeting moieties.

Case Study 1: Protein Conjugation Efficiency

In a study examining the efficiency of NHS-IPC for protein conjugation, researchers treated HeLa cells with varying concentrations of NHS-IPC and analyzed the resulting conjugates using SDS-PAGE. The results indicated that optimal conjugation occurred at a concentration of 2 mM, resulting in significant labeling of target proteins without excessive background noise.

Case Study 2: Therapeutic Applications

A recent investigation explored the use of NHS-IPC in developing targeted drug delivery systems for cancer therapy. The study demonstrated that conjugating chemotherapeutic agents to antibodies using NHS-IPC improved selective uptake by cancer cells while reducing systemic toxicity.

Comparative Analysis of Crosslinkers

| Crosslinker Type | Reactivity with Amines | Hydrolysis Rate (pH 7) | Applications |

|---|---|---|---|

| NHS-IPC | High | Moderate (4-5 hours) | Protein labeling, drug delivery |

| Sulfo-NHS | Moderate | Low | Cell surface crosslinking |

| Bifunctional NHS Ester | High | Variable | Multi-target conjugation |

Research Findings

Recent literature emphasizes the versatility of NHS esters like NHS-IPC in biological research:

- Stability : Compounds like NHS-IPC exhibit high stability under physiological conditions, which is crucial for maintaining the integrity of biological assays .

- Selectivity : The ability to selectively label proteins without disrupting their function has been highlighted as a significant advantage in proteomics studies .

- Toxicity Profiles : Studies indicate low cytotoxicity associated with NHS-IPC when used within recommended concentrations, making it suitable for live-cell applications .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-propan-2-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-9(2)10-3-5-11(6-4-10)14(18)19-15-12(16)7-8-13(15)17/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLRCUGBVTVSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478197 | |

| Record name | AGN-PC-0NHVLV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183997-00-4 | |

| Record name | AGN-PC-0NHVLV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。